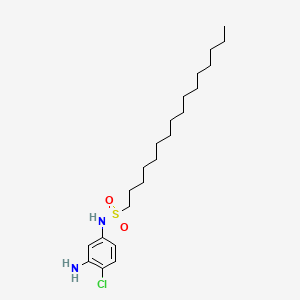

1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)-

Description

1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- (CAS 63134-12-3) is a sulfonamide derivative characterized by a long hydrophobic hexadecyl chain (C₁₆H₃₃) attached to a sulfonamide group, which is further substituted with a 3-amino-4-chlorophenyl moiety. Its molecular formula is C₂₂H₃₉ClN₂O₂S, with a molecular weight of 431.1 g/mol . Regulatory documents classify it as a substance on Canada’s Non-domestic Substances List (NDSL), subject to notification and assessment under the New Substances Notification Regulations .

Properties

CAS No. |

63134-12-3 |

|---|---|

Molecular Formula |

C22H39ClN2O2S |

Molecular Weight |

431.1 g/mol |

IUPAC Name |

N-(3-amino-4-chlorophenyl)hexadecane-1-sulfonamide |

InChI |

InChI=1S/C22H39ClN2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-28(26,27)25-20-16-17-21(23)22(24)19-20/h16-17,19,25H,2-15,18,24H2,1H3 |

InChI Key |

ZILOAZTVOLFCRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- typically involves the reaction of hexadecanesulfonyl chloride with 3-amino-4-chloroaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency . The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- undergoes various chemical reactions, including:

Biological Activity

1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)-, also known as N-(3-amino-4-chlorophenyl)hexadecane-1-sulfonamide, is a compound that has garnered attention for its significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H39ClN2O2S

- Molar Mass : 431.08 g/mol

- CAS Number : 63134-12-3

- EINECS Number : 263-910-9

Pharmacological Effects

1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- exhibits various pharmacological activities, particularly in the area of cancer therapy. It has been investigated for its potential as an inhibitor of β-catenin, a key player in Wnt signaling pathways associated with colorectal cancer progression.

Table 1: Summary of Biological Activities

The compound functions primarily through the inhibition of β-catenin-mediated transcriptional activity. This is critical in cancer cell proliferation and survival. By binding to specific regions within the β-catenin structure, it disrupts the interaction between β-catenin and TCF/LEF transcription factors, leading to reduced expression of target genes involved in cell growth and differentiation.

Study on Anticancer Properties

A recent study focused on the synthesis of various sulfonamide derivatives, including 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)-. The results indicated that this compound significantly inhibited the growth of colorectal cancer cell lines (SW480 and HCT116). The mechanism was attributed to its ability to bind to the hotspot region of β-catenin, leading to decreased cell viability and proliferation markers such as Ki67 .

Comparative Analysis with Other Compounds

In comparative studies, this sulfonamide demonstrated superior efficacy against colorectal cancer cells when benchmarked against standard treatments like 5-fluorouracil (5-FU). The IC50 values highlighted its potency and potential as a lead compound for further development in anticancer therapies .

Scientific Research Applications

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- is in the field of chromatography, specifically in reverse-phase HPLC. The compound can be effectively analyzed using a Newcrom R1 HPLC column under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry compatibility, phosphoric acid is often replaced with formic acid. This method allows for the isolation of impurities and is suitable for preparative separations, making it valuable in pharmacokinetics studies .

Pharmacokinetics and Drug Development

Pharmacokinetic Studies

The compound's structural characteristics enable its use in pharmacokinetic studies. Its ability to separate and isolate compounds makes it an essential tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of various drugs. Researchers can utilize this compound to assess how similar molecules behave in biological systems, providing insights into drug design and efficacy .

Therapeutic Potential

Anticancer Research

Emerging studies suggest that 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- may have potential therapeutic applications, particularly in cancer treatment. Its unique chemical structure allows it to interact with specific biological targets, which could lead to the development of novel anticancer agents. Research into its mechanism of action is ongoing, focusing on its ability to induce apoptosis in cancer cells through pathways that involve reactive oxygen species generation .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Length :

- The C₁₆ chain in the target compound contributes to its high lipophilicity (XLogP3 = 8.6) , making it more suited for lipid-rich environments compared to shorter-chain analogs like the butane derivative (XLogP3 ~3.2) .

- Longer chains may reduce aqueous solubility but enhance membrane permeability, a critical factor in surfactant or drug-delivery applications.

Replacing -Cl with -OH (as in the 2-hydroxyphenyl analog) increases polar surface area, likely improving solubility but reducing lipid affinity .

Salt Forms and Functional Groups: The hydrochloride salt of the butane derivative enhances ionic character, improving water solubility but limiting non-polar interactions . The absence of ionic groups in the target compound suggests dominance of van der Waals interactions, aligning with its "inactive" designation in databases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)-, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., hexadecanesulfonyl chloride) with an aromatic amine (e.g., 3-amino-4-chloroaniline) under basic conditions. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients . Anhydrous solvents and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the compound's structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide bond formation and aromatic substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.1 ppm for NH₂ groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: Acetonitrile/water (70:30) with 0.1% TFA for improved peak resolution .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.2) .

Q. What are the primary research applications of this compound in biological studies, particularly in oncology?

- Methodological Answer : The compound is investigated for its role in apoptosis induction and tumor suppression. Studies utilize:

- Cellular assays : Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., HeLa, MCF-7) .

- Western blotting : To measure downstream markers like caspase-3 cleavage and Bcl-2/Bax ratios .

- CRISPR knockouts : To validate target specificity (e.g., p53-dependent pathways) .

Q. What safety precautions and handling protocols are essential when working with this compound in the laboratory?

- Methodological Answer :

- GHS Compliance : Wear PPE (gloves, lab coat, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation.

- Storage : -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How does the structural modification of the hexadecanesulfonamide group influence the compound's bioactivity and selectivity in cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying alkyl chain lengths (C12 vs. C16). Longer chains enhance lipophilicity, improving membrane permeability (logP >5) but may reduce solubility. In vitro assays (MTT/IC50) show C16 derivatives exhibit higher potency (IC50 = 2.1 μM in A549 cells) due to enhanced hydrophobic interactions with target proteins like tubulin or kinases .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound's efficacy and toxicity?

- Methodological Answer :

- In vitro : 3D tumor spheroids to mimic tumor microenvironments. Use high-content imaging to assess penetration and necrosis .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg (oral/IP). Monitor tumor volume (caliper measurements) and serum biomarkers (e.g., LDH for toxicity) .

- PK/PD Studies : LC-MS/MS to measure plasma half-life (t₁/₂ ≈ 8–12 hrs) and tissue distribution .

Q. How can researchers resolve discrepancies in reported IC50 values across different studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-validated MCF-7), culture media (RPMI-1640 + 10% FBS), and incubation times (72 hrs).

- Purity Validation : Confirm compound purity via HPLC (>98%) and NMR to exclude batch variability .

- Control Compounds : Include reference drugs (e.g., cisplatin) to calibrate assay sensitivity .

Q. What advanced computational methods can predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to caspase-3 (PDB ID: 3KJF). Energy minimization (AMBER force field) refines poses with ΔG < -8 kcal/mol .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of sulfonamide-protein complexes (RMSD <2 Å) .

- QSAR Modeling : Machine learning (Random Forest) to correlate structural descriptors (e.g., polar surface area, H-bond donors) with apoptotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.